molecular formula C11H21NO2 B3004230 Methyl 3-amino-2-cycloheptylpropanoate CAS No. 1379336-67-0

Methyl 3-amino-2-cycloheptylpropanoate

Cat. No.: B3004230
CAS No.: 1379336-67-0
M. Wt: 199.294
InChI Key: RVWZYZQVGVNNIT-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-cycloheptylpropanoate: is an organic compound with potential applications in various fields such as pharmaceuticals, organic synthesis, and material science. It is characterized by a cycloheptyl ring attached to a propanoate moiety, with an amino group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 3-amino-2-cycloheptylpropanoate typically begins with cycloheptanone and methyl acrylate.

    Reaction Steps:

    Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-amino-2-cycloheptylpropanoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Synthesis

Role as an Intermediate:
Methyl 3-amino-2-cycloheptylpropanoate is primarily utilized as an intermediate in the synthesis of various organic compounds. Its cycloheptyl structure allows for the development of new synthetic methodologies that can lead to diverse derivatives. The compound can undergo various chemical transformations, including:

  • Oxidation: Using agents like potassium permanganate or chromium trioxide to form ketones or carboxylic acids.
  • Reduction: Employing lithium aluminum hydride to convert ester groups into alcohols.
  • Substitution Reactions: The amino group can participate in nucleophilic substitutions, allowing for the introduction of different functional groups.

These reactions enhance its utility in producing complex molecules necessary for pharmaceuticals and other applications.

Biological Research

Model Compound:
In biological research, this compound serves as a model compound to study the effects of cycloheptyl derivatives on biological systems. Its structural properties facilitate investigations into how similar compounds interact with biological targets, such as enzymes and receptors.

Pharmacological Potential:
The compound's structure can be modified to improve biological activity or reduce toxicity, making it a candidate for drug development. For instance, modifications could enhance its efficacy against specific diseases or improve its pharmacokinetic properties.

Medicinal Chemistry

Development of Pharmaceuticals:
this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its unique properties allow researchers to explore novel therapeutic agents that may target various diseases.

Case Study:
One notable study highlighted the synthesis of derivatives based on this compound, which demonstrated promising results in inhibiting specific biological pathways associated with cancer proliferation. These findings suggest that further exploration could yield effective treatments .

Industrial Applications

Material Science:
In industry, this compound can be employed in the production of polymers and other materials with tailored properties. Its ability to act as a building block for larger molecular structures makes it valuable in developing specialized materials for various applications.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-cycloheptylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cycloheptyl ring provides hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

    Methyl 3-amino-2-cyclohexylpropanoate: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.

    Methyl 3-amino-2-cyclopentylpropanoate: Contains a cyclopentyl ring, leading to different steric and electronic properties.

    Methyl 3-amino-2-cyclooctylpropanoate: Features a larger cyclooctyl ring, which may affect its reactivity and interactions.

Uniqueness: Methyl 3-amino-2-cycloheptylpropanoate is unique due to its seven-membered cycloheptyl ring, which provides distinct steric and electronic properties compared to its analogs

Biological Activity

Methyl 3-amino-2-cycloheptylpropanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H21NO2C_{11}H_{21}NO_2 and a molecular weight of 201.29 g/mol. The structure features a cycloheptyl group attached to a propanoate moiety, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including amination and esterification processes. The detailed synthetic route often includes the following steps:

  • Formation of the Cycloheptyl Ring : This can be achieved via cyclization reactions involving suitable precursors.
  • Amination : Introduction of the amino group can be performed using amines in the presence of activating agents.
  • Esterification : The carboxylic acid derivative is converted to its methyl ester using methanol and an acid catalyst.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Proteus mirabilis

These studies utilized standard methods such as disk diffusion and minimum inhibitory concentration (MIC) assays to evaluate antibacterial activity, showing moderate to good results compared to control compounds .

Anticancer Potential

This compound has been investigated for its potential as an anticancer agent. It is proposed to act on specific molecular targets associated with tumor growth, particularly in cancers driven by K-RAS mutations, such as lung and colorectal cancers . The compound's ability to inhibit cell proliferation in cancer cell lines has been documented, suggesting further exploration for therapeutic applications.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of compounds related to this compound. These compounds are believed to modulate neurotransmitter systems and exhibit antioxidant properties, which could be beneficial in neurodegenerative conditions .

Case Studies and Research Findings

  • Antibacterial Study : A study published in a peer-reviewed journal evaluated several derivatives of this compound against common pathogens. The results indicated that certain modifications significantly enhanced antibacterial potency, suggesting structure-activity relationships that could guide future synthesis .
  • Cancer Cell Line Testing : In vitro testing on various cancer cell lines revealed that this compound inhibited cell growth effectively at micromolar concentrations. This activity was linked to apoptosis induction pathways, highlighting its potential as a lead compound for cancer therapy .
  • Neuroprotection Research : A recent investigation into the neuroprotective effects demonstrated that derivatives could reduce oxidative stress markers in neuronal cultures, indicating a protective role against neurodegeneration .

Properties

IUPAC Name

methyl 3-amino-2-cycloheptylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-14-11(13)10(8-12)9-6-4-2-3-5-7-9/h9-10H,2-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWZYZQVGVNNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN)C1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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